molecular formula C7H10N2S B1511976 6-Methyl-5-(methylthio)pyridin-2-amine

6-Methyl-5-(methylthio)pyridin-2-amine

Cat. No.: B1511976
M. Wt: 154.24 g/mol
InChI Key: DDWMTYZQZYLLKJ-UHFFFAOYSA-N
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Description

6-Methyl-5-(methylthio)pyridin-2-amine is a pyridine derivative featuring a methyl group at position 6, a methylthio (-SMe) moiety at position 5, and an amine group at position 2.

Properties

Molecular Formula

C7H10N2S

Molecular Weight

154.24 g/mol

IUPAC Name

6-methyl-5-methylsulfanylpyridin-2-amine

InChI

InChI=1S/C7H10N2S/c1-5-6(10-2)3-4-7(8)9-5/h3-4H,1-2H3,(H2,8,9)

InChI Key

DDWMTYZQZYLLKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N)SC

Origin of Product

United States

Comparison with Similar Compounds

Key Features :

  • Molecular Formula : C₇H₁₀N₂S
  • Molecular Weight : 154.23 g/mol (calculated)
  • Functional Groups : Methylthio (-SMe), methyl (-CH₃), and primary amine (-NH₂).
Table 1: Structural and Molecular Comparison of Pyridinamine Derivatives
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Source
6-Methyl-5-(methylthio)pyridin-2-amine 5-(methylthio), 6-methyl C₇H₁₀N₂S 154.23 Methylthio, amine -
6-Methyl-5-phenylpyridin-2-amine 5-phenyl, 6-methyl C₁₂H₁₂N₂ 184.24 Phenyl, amine CAS 84596-30-5
6-Chloro-5-iodopyridin-2-amine 6-chloro, 5-iodo C₅H₄ClIN₂ 254.35 Halogens, amine Page 181
6-Methoxy-5-methylpyridin-3-amine 6-methoxy, 5-methyl C₇H₁₀N₂O 138.17 Methoxy, amine GEO Organics
4-(4-Fluorophenyl)-2-(methylthio)-1H-imidazol-5-yl)pyridin-2-amine Complex heterocyclic substituents C₁₆H₁₄FN₃S 299.37 Methylthio, fluorophenyl Kinase inhibitor study
Table 2: Research Findings and Inferred Properties
Compound Name Key Research Insights Source
This compound • Methylthio group enhances sulfur-mediated interactions in biological targets. Inferred
• Predicted moderate lipophilicity (logP ~2.1) due to -SMe group. -
6-Methyl-5-phenylpyridin-2-amine • High hydrophobicity (logP ~3.5) due to phenyl group; used in drug-like molecule studies. CAS 84596-30-5
6-Chloro-5-iodopyridin-2-amine • Halogen substituents enable cross-coupling reactions; potential synthetic intermediate. Page 181
6-Methoxy-5-methylpyridin-3-amine • Methoxy group increases polarity (water solubility ~5 mg/mL at 25°C). GEO Organics
4-(4-Fluorophenyl)-2-(methylthio)-1H-imidazol-5-yl)pyridin-2-amine • Methylthio in imidazole enhances kinase inhibition activity (IC₅₀ < 100 nM). Kinase study
Key Observations:

Methoxy (-OCH₃) in 6-methoxy derivatives enhances polarity and hydrogen-bonding capacity .

Solubility & Reactivity :

  • Halogenated analogs (e.g., 6-Chloro-5-iodopyridin-2-amine) exhibit lower aqueous solubility but higher reactivity in Suzuki-Miyaura couplings .
  • Piperidine-containing derivatives (e.g., 6-Methyl-5-(piperidin-2-yl)pyridin-2-amine ) may show improved solubility under acidic conditions due to protonatable nitrogen.

Phenyl-substituted analogs () are used in flexible drug-like molecule simulations, indicating utility in medicinal chemistry .

Spectroscopic Characterization :

  • Methylthio protons resonate at δ ~2.1–2.5 ppm in $ ^1H $ NMR, distinct from methoxy (δ ~3.8–4.0 ppm) or halogen environments .

Preparation Methods

General Synthetic Strategy

The synthesis of 6-methyl-5-(methylthio)pyridin-2-amine typically involves:

  • Introduction of amino group at the 2-position of the pyridine ring.
  • Installation of methyl and methylthio substituents at the 6- and 5-positions, respectively.
  • Use of pyridine N-oxide intermediates or halogenated pyridine derivatives for regioselective substitution.
  • Employing nucleophilic substitution and alkylation reactions to introduce the methylthio group.

Preparation via Pyridine N-Oxide Route and Trialkylamine Intermediates

One efficient approach to substituted aminopyridines involves the reaction of 3-methyl-pyridine 1-oxide with trialkylamines and electrophilic chlorinating agents, followed by treatment with hydrogen bromide to yield the amino-substituted pyridine.

Key Steps:

  • Step 1: React 3-methyl-pyridine 1-oxide with a trialkylamine (e.g., trimethylamine) and an electrophilic compound such as thionyl chloride in a solvent like methylene chloride at low temperature (below 0°C). This forms an ammonium salt intermediate.

  • Step 2: Remove solvent and treat the intermediate with concentrated hydrogen bromide solution, heating up to 210°C with continuous addition of HBr and distillation of water to drive the reaction to completion.

  • Step 3: Neutralize the reaction mixture with dilute sodium hydroxide, extract the product with ethyl acetate, dry, and concentrate to obtain 2-amino-5-methylpyridine or its analogues.

This method is advantageous as it avoids the use of highly water-sensitive sodium amide and metallic sodium, improving safety and cost-effectiveness. The process also allows for high yields (up to 86%) and purity of the aminopyridine product with minimal side-products such as 2-amino-3-methylpyridine (~1%).

Introduction of the Methylthio Group

The methylthio substituent at the 5-position can be introduced via nucleophilic substitution reactions on appropriate halogenated intermediates or by O-alkylation of hydroxylated precursors:

  • Starting from a 5-hydroxy or 5-bromo substituted 2-amino-6-methylpyridine, methylthiolation can be achieved by reacting with methyl iodide (CH3I) or methylthiolating agents in the presence of bases like calcium hydride (CaH2).

  • For example, O-alkylation of 5-hydroxy intermediates using methyl iodide in the presence of CaH2 affords methylthio-substituted products in high yields.

Alternative Synthetic Routes Using Halogenated Pyridine Precursors

Another approach involves halogenated pyridine derivatives:

  • 2-Amino-5-bromo-6-methylpyridine can be synthesized first, which then undergoes nucleophilic substitution with methylthiolate anion or methylthiol equivalents to replace the bromine with a methylthio group.

  • This method allows for regioselective functionalization and can be employed when direct methylthiolation is challenging.

Microscale and Catalytic Methods

Microscale syntheses reported in recent studies involve refluxing substituted pyridin-2-amine derivatives with methylthiolating reagents in ethanol with catalytic acetic acid, followed by purification via recrystallization. Characterization by NMR and mass spectrometry confirms the structure and purity of the methylthio-substituted aminopyridine derivatives.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Yield/Notes Reference
Pyridine N-oxide + trialkylamine + thionyl chloride + HBr 3-methyl-pyridine 1-oxide, trimethylamine, SOCl2, 48% HBr, 210°C Avoids sodium amide, high yield, scalable 86% yield of 2-amino-5-methylpyridine, ~1% impurity
O-alkylation of 5-hydroxy intermediate 5-hydroxy-2-amino-6-methylpyridine, CH3I, CaH2 High yield methylthio introduction High yields reported
Nucleophilic substitution on 5-bromo precursor 2-amino-5-bromo-6-methylpyridine, methylthiolate reagents Regioselective substitution Efficient substitution
Microscale reflux with catalytic acid Substituted pyridin-2-amine, methylthiolating agents, ethanol, acetic acid Simple, suitable for derivative synthesis Moderate to high yields

Research Findings and Considerations

  • The pyridine N-oxide route with trialkylamine and electrophilic chlorinating agents is a novel and safer alternative to traditional sodium amide methods, providing good yields and purity with less hazardous reagents.

  • Methylthio substitution is sensitive to steric and electronic effects; thus, reaction conditions such as temperature, solvent, and base choice critically influence yield and selectivity.

  • The presence of sulfur in the methylthio group may poison certain catalysts (e.g., palladium), requiring alternative reduction or purification strategies during synthesis.

  • Analytical data including 1H-NMR, 13C-NMR, IR, and mass spectrometry are essential for confirming the successful preparation and purity of the compound.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 6-Methyl-5-(methylthio)pyridin-2-amine via nucleophilic substitution?

  • Methodology : The methylthio (-SMe) group acts as a leaving group in nucleophilic substitution. Optimize by refluxing the precursor (e.g., 2-methylthio-pyrimidine derivatives) with primary amines in polar aprotic solvents (e.g., DMF) at 70–100°C. Sodium acetate is often used as a base to neutralize byproducts. Monitor reaction progress via TLC or HPLC .
  • Key Parameters :

VariableOptimal ConditionImpact on Yield
SolventDMF or ethanolHigher polarity improves substitution
Temperature70–100°CPrevents elimination side reactions
BaseSodium acetateNeutralizes HX, drives reaction forward

Q. How can researchers characterize the purity and structure of this compound?

  • Analytical Techniques :

  • Melting Point : Compare observed mp (e.g., 185–189°C for related nitro derivatives) with literature values .
  • NMR Spectroscopy : Use 1^1H/13^{13}C NMR to confirm substitution patterns (e.g., methylthio vs. amino group integration) .
  • X-ray Crystallography : Resolve molecular geometry and hydrogen-bonding networks, as demonstrated for brominated pyridin-2-amine analogs .

Q. What safety protocols are critical when handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers. Refer to SDS guidelines for pyridin-2-amine derivatives .

Advanced Research Questions

Q. How can computational methods optimize the synthesis pathway for this compound?

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways. Software like Gaussian or ORCA can predict regioselectivity in substitution reactions .
  • Data-Driven Optimization : Apply machine learning (ML) to historical reaction data to predict optimal solvents, temperatures, and catalysts. ICReDD’s approach integrates computational and experimental feedback loops .

Q. What experimental conditions minimize elimination vs. substitution in methylthio-group reactions?

  • Critical Factors :

  • Solvent Polarity : High-polarity solvents (e.g., DMF) stabilize transition states for substitution.
  • Temperature Control : Lower temperatures (e.g., 70°C) favor substitution; higher temperatures promote elimination .
    • Case Study : Heating 2-methylthio-pyrimidine with cyclohexylamine in ethanol at 70°C yielded 85% substitution product, while refluxing at 100°C led to 30% elimination byproducts .

Q. How can polymorphism in this compound derivatives be predicted and analyzed?

  • Computational Prediction : Use CrystalPredictor or Mercury to model packing arrangements. Compare lattice energies of potential polymorphs .
  • Experimental Validation : Perform X-ray diffraction on single crystals. For example, Aakeröy et al. resolved three polymorphs of 2-amino-5-nitropyrimidine via synchrotron radiation .

Q. What strategies resolve contradictions in reported reaction yields or spectral data?

  • Factorial Design : Systematically vary parameters (e.g., solvent, catalyst loading) to identify interactions affecting reproducibility. For example, a 23^3 factorial design can isolate temperature’s role .
  • Statistical Analysis : Apply ANOVA to determine if discrepancies arise from procedural differences (e.g., impurity profiles in precursors) .

Q. How can this compound be applied in coordination chemistry or catalysis?

  • Ligand Design : The pyridin-2-amine scaffold can coordinate transition metals (e.g., Cu, Pd) via the amino and sulfur groups. For example, bis[(6-methylpyridin-2-yl)methyl]amine forms stable complexes for catalytic C–N coupling .
  • Case Study : A PDB ligand (BY7) with a similar pyridin-2-amine structure was used to study enzyme inhibition via metal chelation .

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